molecular formula C50H48N12O4 B6598760 Ibrutinib dimer CAS No. 2031255-23-7

Ibrutinib dimer

Cat. No.: B6598760
CAS No.: 2031255-23-7
M. Wt: 881.0 g/mol
InChI Key: PPDQAMODZKHBII-LQFQNGICSA-N
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Description

Ibrutinib dimer is a derivative of ibrutinib, a small molecule that acts as an irreversible inhibitor of Bruton’s tyrosine kinase. Ibrutinib is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . The dimer form of ibrutinib is of interest due to its potential enhanced efficacy and unique properties compared to the monomeric form.

Mechanism of Action

Target of Action

The primary target of Ibrutinib, also known as “1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one”, is Bruton’s tyrosine kinase (BTK) . BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor signaling pathway .

Mode of Action

Ibrutinib acts as an irreversible potent inhibitor of BTK . It forms a covalent bond with a cysteine residue (Cys-481) in the BTK active site, leading to sustained inhibition of BTK enzymatic activity . This inhibition disrupts the growth signal by targeting BTK in patients with B-cell malignancies .

Biochemical Pathways

The inhibition of BTK by Ibrutinib blocks many functionalities in the B-cell receptor signaling pathway that are crucial for differentiation, migration, signaling, proliferation, and survival of the malignant B-lymphocytes . It also suppresses TLR signaling-mediated proliferation and blocks pro-survival pathways in CLL cells by downregulating CCL3 and CCL4 expression .

Pharmacokinetics

The pharmacokinetics of Ibrutinib is highly variable in patients . It is absorbed and metabolized in the body, and its clearance has both inter- and intra-individual variability . Smoking status has been identified as a significant covariate associated with Ibrutinib clearance .

Result of Action

Ibrutinib has demonstrated clinical effectiveness in treating various conditions such as chronic lymphocytic leukemia (CLL), Waldenström’s Macroglobulinemia, and chronic graft versus host disease (cGVHD) . It has shown significant activities across a variety of B-cell neoplastic disorders and autoimmune diseases .

Action Environment

The action of Ibrutinib can be influenced by environmental factors such as the patient’s smoking status . For instance, smokers are expected to have around a 40% reduction in steady-state Ibrutinib concentrations compared to non-smokers . Therefore, the patient’s environment and lifestyle can significantly impact the efficacy and stability of Ibrutinib.

Biochemical Analysis

Biochemical Properties

Ibrutinib dimer plays a crucial role in biochemical reactions by interacting with several key enzymes, proteins, and other biomolecules. One of the primary targets of this compound is Bruton’s tyrosine kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. The compound binds covalently to the cysteine residue (Cys-481) in the BTK active site, leading to sustained inhibition of BTK enzymatic activity . This interaction disrupts the signaling pathways that promote B-cell proliferation and survival, making this compound a potent inhibitor of malignant B-cell growth.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In B-cells, the compound inhibits BTK, leading to the disruption of B-cell receptor signaling. This inhibition results in reduced cell proliferation, migration, and survival . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it downregulates the expression of inhibitory receptors and restores the functions of patient-derived T cells, including proliferation, degranulation, and cytokine secretion .

Molecular Mechanism

The molecular mechanism of action of this compound involves its covalent binding to BTK. The compound forms a covalent bond with the cysteine residue (Cys-481) in the BTK active site, leading to irreversible inhibition of the enzyme . This binding disrupts the B-cell receptor signaling pathway, which is crucial for the growth and survival of malignant B-cells. Additionally, this compound may interact with other proteins and enzymes involved in cell signaling and gene expression, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, but the accumulation of degradation products may impact its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BTK and reduces B-cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in normal cellular functions and potential off-target interactions. Studies in rodent models have shown that the compound can prolong survival and reduce tumor volume in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP2D6). The compound undergoes extensive metabolism, resulting in the formation of various metabolites, including dihydrodiol-ibrutinib . These metabolites are further processed through glutathione conjugation and excreted in feces and urine. The metabolic pathways of this compound also involve interactions with enzymes and cofactors that influence its bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound binds reversibly to human plasma proteins, with a high affinity for plasma proteins such as albumin . This binding affects its distribution and bioavailability, allowing it to reach target tissues and exert its therapeutic effects. Additionally, this compound is transported across cellular membranes through active transport mechanisms, further influencing its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with BTK and other target proteins. Post-translational modifications, such as phosphorylation, may influence its subcellular localization and activity. Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals, enhancing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ibrutinib dimer involves the coupling of two ibrutinib molecules. This can be achieved through various synthetic routes, including the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ibrutinib dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Ibrutinib dimer has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ibrutinib dimer is unique due to its potential for enhanced efficacy and prolonged inhibition of Bruton’s tyrosine kinase. Its dimeric structure may allow for better binding and stability, making it a promising candidate for further research and development .

Properties

IUPAC Name

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H48N12O4/c1-2-41(63)59-27-9-11-35(29-59)62-50-44(46(58-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(54-32-56-50)52-26-25-42(64)60-28-10-12-36(30-60)61-49-43(47(51)53-31-55-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,53,55)(H,52,54,56)/t35-,36-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDQAMODZKHBII-LQFQNGICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H48N12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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